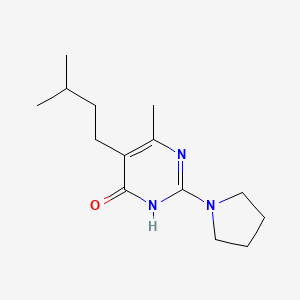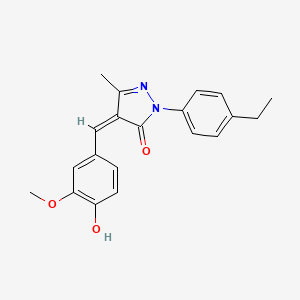![molecular formula C20H21N3O2S B3724794 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B3724794.png)
5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]
Descripción general
Descripción
5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone], also known as ETZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. ETZ is a thiazolidinedione derivative, which is a class of compounds that have been shown to have anti-inflammatory, antidiabetic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to have several biochemical and physiological effects, including anti-inflammatory, antidiabetic, and anticancer properties. 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In cancer research, 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] in lab experiments is its relatively low toxicity and good solubility in water and organic solvents. This makes it easy to administer to animals and to use in cell culture experiments. However, one of the limitations of using 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] in lab experiments is its relatively low potency compared to other thiazolidinedione derivatives. This may limit its effectiveness in certain experiments and may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]. One area of research is the development of more potent derivatives of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] that may have improved therapeutic properties. Another area of research is the investigation of the mechanism of action of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] and its potential targets in various diseases. Additionally, more studies are needed to investigate the safety and efficacy of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] in human clinical trials. Overall, the potential therapeutic applications of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] make it an interesting and promising compound for future research.
Aplicaciones Científicas De Investigación
5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes research, 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In inflammation research, 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-25-17-11-9-15(10-12-17)13-18-19(24)21-20(26-18)23-22-14(2)16-7-5-4-6-8-16/h4-12,18H,3,13H2,1-2H3,(H,21,23,24)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIROAIKAPQNZLA-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=C(C)C3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C(\C)/C3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]amino}-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propanoate](/img/structure/B3724712.png)
![2-{3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724723.png)
![3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B3724725.png)
![methyl 4-[5-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-furyl]benzoate](/img/structure/B3724729.png)
![N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3724749.png)

![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B3724761.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B3724768.png)
![2-methoxybenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3724782.png)
![2-methoxybenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3724789.png)
![3,4-dimethoxybenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3724796.png)
![3,4-dimethoxybenzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B3724801.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B3724809.png)
